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Brevinin-2Ea

Cat. No.: B1577797
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Description

Natural Occurrence and Discovery of Brevinin-2Ea and Related Peptides in Amphibian Skin Secretions

This compound is naturally found in the skin secretions of the pool frog (Pelophylax lessonae, formerly Rana lessonae). uniprot.org The discovery of the brevinin family of peptides originated from the Oriental frog, Rana brevipoda porsa. researchgate.netmdpi.com Since then, a multitude of related peptides have been identified from various ranid frogs, including the European common frog (Rana esculenta) and the Chinese brown frog (Rana chensinensis). ontosight.aibioone.org The skin of a single frog species can contain a remarkable diversity of these peptides; for instance, the skin secretions of Rana palustris contain at least 22 different antimicrobial peptides. nih.gov

The identification of these peptides typically involves collecting skin secretions, often through mild electrical stimulation, followed by purification and characterization techniques. researchgate.net Modern molecular methods, such as cloning cDNAs from skin secretion libraries and MS/MS fragmentation sequencing, have greatly accelerated the discovery and characterization of new brevinin peptides. mdpi.comnih.gov For example, a study on the dried skin of the Heilongjiang brown frog (Rana amurensis), used in traditional Chinese medicine, successfully cloned cDNAs encoding five putative antimicrobial peptides, demonstrating that these bioactive molecules can persist even after preparation procedures. nih.gov

A comprehensive study of three partially sympatric frog species in Northeast Asia, Rana dybowskii, Rana amurensis, and Pelophylax nigromaculatus, revealed a rich diversity of AMPs, with Rana amurensis possessing 81 AMP cDNA sequences encoding 33 mature peptides from 14 different families. mdpi.com This highlights the extensive repertoire of these defense molecules within even closely related species.

Below is an interactive data table detailing this compound and some related peptides from the brevinin family.

Peptide NameNatural SourceAmino Acid Sequence
This compound Pelophylax lessonae (Pool frog)GILDTLKNLAISAAKGAAQGLVNKASCKLSGQC
Brevinin-1 (B586460) Rana brevipoda porsaFLPVLAGIAAKVVPALFCKITKKC
Brevinin-2 (B1175259) Rana brevipoda porsaGLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC
Brevinin-1BYa Rana boylii (Foothill yellow-legged frog)FLPILASLAAKFGPKLFCLVTKKC
Brevinin-2GHk Sylvirana guentheriNot specified

Classification and Subfamilies within the Brevinin Superfamily

The brevinin peptides are part of a larger superfamily which is further categorized into distinct subfamilies based on structural similarities. The primary division within the brevinin family is between brevinin-1 and brevinin-2. researchgate.netnih.gov Brevinin-1 peptides are typically composed of around 24 amino acid residues, while brevinin-2 peptides are longer, consisting of 33 to 37 residues. nih.govresearchgate.netnih.gov

A defining characteristic of most brevinin peptides is the presence of a "Rana box," a C-terminal disulfide-bridged cyclic heptapeptide (B1575542) structure. mdpi.combioone.org This feature is crucial for their biological activity.

The brevinin superfamily itself is part of an even broader classification of antimicrobial peptides from ranid frogs, which includes families such as Esculentin-1, Esculentin-2, Japonicin-1, Japonicin-2, Nigrocin-2, Palustrin-1, Palustrin-2, Ranacyclin, Ranalexin, Ranateurin-1, and Ranateurin-2. researchgate.netmdpi.com The brevinin-2 subfamily, to which this compound belongs, often exhibits more structural variety and diversity compared to the brevinin-1 subfamily. mdpi.com This has led to further groupings within the brevinin-2 subfamily based on characteristics like amino acid sequence length or the composition of the C-terminal loop. mdpi.com

The table below provides a simplified classification of this compound.

LevelClassification
SuperfamilyFrog Skin Active Peptide (FSAP)
FamilyBrevinin
SubfamilyBrevinin-2

Academic Research Significance of this compound as a Bioactive Peptide

This compound and its relatives are of significant academic interest primarily due to their potent and broad-spectrum antimicrobial properties. ontosight.ai These peptides have demonstrated activity against both Gram-positive and Gram-negative bacteria, and in some cases, fungi. uniprot.orgresearchgate.net This makes them valuable models for the development of new antimicrobial therapies, a critical area of research in an era of increasing antibiotic resistance. nih.gov

The mechanism of action for many brevinins involves the disruption of microbial cell membranes, leading to cell death. ontosight.ai This mode of action is a key area of study, as it may be less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

Furthermore, research into the structure-activity relationships of these peptides is a major focus. For example, studies have explored how modifications to the peptide sequence, such as truncating the peptide or enhancing its cationicity, can affect its antimicrobial potency and hemolytic activity. mdpi.comnih.gov this compound, with its defined structure and activity, serves as a valuable template for such investigations. The potential for these peptides extends beyond antimicrobial applications, with some studies indicating activities such as stimulating insulin (B600854) secretion and possessing anti-cancer properties. nih.govnih.gov The vast diversity of these naturally occurring peptides in amphibian skin provides a rich source for the discovery of novel bioactive compounds with potential therapeutic applications. e-fas.orgmdpi.comfrontiersin.org

Properties

bioactivity

Antibacterial

sequence

GILDTLKNLAISAAKGAAQGLVNKASCKLSGQC

Origin of Product

United States

Molecular Architecture and Structural Determinants of Brevinin 2ea

Primary Amino Acid Sequence Characteristics and Homology Analysis

The primary structure of Brevinin-2Ea consists of a 33-amino-acid sequence: GILDTLKNLAISAAKGAAQGLVNKASCKLSGQC. bicnirrh.res.inresearchgate.net This sequence gives the peptide a molecular mass of approximately 3245 Da. uniprot.org this compound is a member of the brevinin-2 (B1175259) family, which are typically 33 or 37 amino acid residues long. researchgate.net While the primary structures of brevinin-2 peptides show considerable variation, they share some conserved features. researchgate.net Homology analysis reveals that peptides in the brevinin-2 family have four conserved amino acid residues: Lys15, Cys27, Lys28, and Cys33. mednexus.org

A comparison of this compound with other members of the brevinin-2 family isolated from the Rana esculenta complex highlights both similarities and differences in their primary sequences.

Table 1: Primary Amino Acid Sequences of Brevinin-2 Peptides from the Rana esculenta Complex

PeptideAmino Acid SequenceMolecular Weight (Da)Source
Brevinin-2EGIMDTLKNLAKTAGKGALQSLLNKASCKLSGQC3361 researchgate.net
This compoundGILDTLKNLAISAAKGAAQGLVNKASCKLSGQC3242 researchgate.net
Brevinin-2EbGILDTLKNLAKTAGKGALQGLVKMASCKLSGQC3316 researchgate.net
Brevinin-2EcGILLDKLKNFAKTAGKGVLQSLLNTASCKLSGQC3519 researchgate.net
Brevinin-2EdGILDSLKNLAKNAGQILLNKASCKLSGQC2999 researchgate.net

Secondary and Tertiary Conformational Propensities in Biologically Relevant Environments

The function of antimicrobial peptides like this compound is closely linked to their three-dimensional structure. In an aqueous solution, many peptides, including those of the brevinin family, exist in a random coil conformation. nih.gov However, upon interacting with a membrane-mimicking environment, such as the lipid bilayer of a bacterial cell, they often adopt a more defined secondary structure. nih.govmdpi.com

For many brevinin peptides, this conformational change involves the formation of an amphipathic α-helix. nih.govresearchgate.net This α-helical structure is crucial for their antimicrobial activity, facilitating the interaction with and disruption of microbial cell membranes. ontosight.airesearchgate.net The percentage of α-helix in brevinin peptides has been observed to be significantly higher in membrane-mimicking environments (e.g., 50% trifluoroethanol) compared to aqueous solutions. mdpi.com This indicates that the peptide's conformation becomes more structured upon binding to a bacterial membrane. mdpi.com

Structural Characterization of Conserved Motifs and Domains, Including the C-Terminal Rana-box and N-Terminal Active Fragments

Brevinin-2 peptides possess a highly conserved C-terminal motif known as the "Rana-box". nih.govresearchgate.net This is a disulfide-bridged cyclic heptapeptide (B1575542) domain formed by two cysteine residues. nih.govmdpi.com In this compound, these are Cys27 and Cys33, forming a Cys-Lys-Leu-Ser-Gly-Gln-Cys loop. researchgate.netuniprot.org This Rana-box structure is a common feature in many antimicrobial peptides isolated from frogs. mdpi.com While initially thought to be essential for antimicrobial activity, some studies suggest that the Rana-box may not be indispensable and its removal can sometimes even enhance the peptide's activity. mdpi.comnih.gov

Research on brevinin peptides has also focused on identifying the minimal active fragments within the sequence. Studies on related brevinin-2 peptides have shown that the N-terminal portion of the peptide often retains significant antimicrobial activity. nih.gov For instance, in Brevinin-2GUb, the fragment consisting of the first 19 amino acids at the N-terminal end was found to be the active part. nih.gov This suggests that it may be possible to design shorter, more efficient antimicrobial peptides based on the N-terminal domain of this compound. The N-terminal of many brevinin-1 (B586460) peptides contains a highly conserved hydrophobic 'FLP' motif, which is important for its activity. mdpi.com

Research into Post-Translational Modifications and Their Functional Implications

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly affect its structure and function. numberanalytics.comthermofisher.comnews-medical.net Common PTMs include phosphorylation, glycosylation, acetylation, and the formation of disulfide bonds. raybiotech.combioninja.com.au

For this compound, the most evident post-translational modification is the formation of a disulfide bond between the two cysteine residues (Cys27 and Cys33) to create the Rana-box. uniprot.org This covalent linkage is crucial for forming the cyclic structure of this C-terminal domain.

Another common PTM in frog skin peptides is C-terminal amidation. imrpress.com While the sequence of this compound ends with a glutamine and a cysteine, it is possible that the C-terminus is amidated, a modification known to enhance the antimicrobial activity and stability of many peptides. nih.govbiorxiv.org However, specific experimental confirmation of C-terminal amidation for this compound is not explicitly detailed in the provided search results.

Other PTMs, such as phosphorylation or glycosylation, have not been specifically reported for this compound in the available literature. However, these modifications are known to play significant roles in regulating the activity and stability of various proteins and peptides. numberanalytics.comsciomics.de Further research would be necessary to determine if other PTMs are present on this compound and what their functional consequences might be.

Biosynthetic Pathways and Regulation of Brevinin 2ea

Gene Encoding and Precursor Processing Mechanisms of Brevinin-2Ea

Like most amphibian antimicrobial peptides, this compound is not synthesized directly in its active form. Instead, it is encoded by a gene that translates into a larger, inactive precursor protein, often referred to as a prepropeptide. mdpi.comresearchgate.net This precursor has a characteristic tripartite structure that is highly conserved among amphibian AMPs. mdpi.comresearchgate.net

The structure of the precursor protein is organized as follows:

N-terminal Signal Peptide: This initial sequence, typically 22-24 amino acids long, acts as a localization signal. It directs the nascent polypeptide into the endoplasmic reticulum, which is the entry point for the secretory pathway of the cell. mdpi.com

Acidic Spacer Region: Following the signal peptide is a highly acidic domain rich in amino acids like glutamic and aspartic acid. mdpi.com This region is thought to play multiple roles, including preventing the premature activity of the toxic mature peptide and assisting in the correct folding of the precursor.

Mature Peptide Sequence: The C-terminal end of the precursor contains the sequence of the mature this compound peptide. mdpi.com

The release of the active this compound peptide from its precursor is a multi-step process. After the signal peptide is cleaved off within the endoplasmic reticulum, the resulting propeptide is transported to the Golgi apparatus and packaged into secretory granules. Within these granules, specific proprotein convertases recognize and cleave at a canonical dibasic amino acid processing signal, typically Lysyl-Arginine (Lys-Arg or KR), located immediately before the N-terminus of the mature peptide sequence. mdpi.com This cleavage event liberates the final, biologically active this compound peptide, which is then stored in the granular glands of the skin until secretion is triggered. researchgate.net The mature peptide also features a "Rana-box," a C-terminal disulfide bridge between two cysteine residues, which is a hallmark of many frog-skin peptides and is crucial for structural stability. researchgate.netfrontiersin.org

Precursor Region Typical Length (Amino Acids) Primary Function
Signal Peptide22-24Directs the precursor to the secretory pathway.
Acidic Propiece23-46Neutralizes the cationic mature peptide, aids in folding, prevents premature activity.
Cleavage Site2 (e.g., Lys-Arg)Recognition site for proprotein convertases to release the mature peptide. mdpi.com
Mature Peptide33 (for this compound)The final, biologically active antimicrobial peptide. uniprot.org
This table provides a generalized structure for a Brevinin family precursor peptide based on common findings.

Transcriptional and Translational Regulation of Brevinin Peptide Expression in Amphibian Secretory Glands

The expression of brevinin peptides is a tightly regulated process, primarily occurring in the specialized granular glands distributed throughout the amphibian's skin. researchgate.net These glands synthesize and store a cocktail of bioactive molecules, including AMPs like this compound, which are released upon stimulation as part of the innate immune response. ubc.ca

Regulation occurs at both the transcriptional (gene to mRNA) and translational (mRNA to protein) levels and is influenced by a variety of internal and external factors.

Inducible Expression: The synthesis and secretion of brevinin peptides are not always constitutive. Expression is often induced in response to specific stimuli, such as physical injury, stress, or the presence of pathogens. ubc.ca The release of neurotransmitters like norepinephrine (B1679862) can trigger the synchronous discharge of the granular glands' contents onto the skin surface. researchgate.net

Transcriptional Control: The regulation of AMP gene expression in frogs is complex and not entirely elucidated. However, research indicates that the promoter regions of some amphibian AMP genes contain recognition sites for nuclear factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). researchgate.net This suggests that brevinin gene expression may be controlled by conserved inflammatory and immune signaling pathways that are activated by microbial detection.

Developmental Regulation: The expression of amphibian AMP genes can be linked to the organism's developmental stage. Studies on related frogs have shown that the expression of preprobrevinin genes is correlated with metamorphosis, indicating differential regulation during the transition from aquatic tadpole to terrestrial adult. nih.gov

Environmental Factors: External conditions can also modulate AMP gene expression. For instance, exposure to ultraviolet radiation has been shown to significantly increase the gene expression of certain cathelicidin (B612621) AMPs in the skin of Pelophylax frogs, suggesting an adaptive response to environmental stressors. bohrium.com

Heterologous Expression Systems for Research-Scale Production of this compound and Analogs

The production of significant quantities of this compound for research is not practical through extraction from natural sources. Therefore, recombinant DNA technology is employed to produce the peptide in heterologous expression systems. nih.govnih.gov The bacterium Escherichia coli is the most widely used host for this purpose due to its rapid growth, low cost, and well-understood genetics. mdpi.com

However, the direct expression of AMPs like this compound in E. coli is often toxic to the host and can lead to rapid degradation by bacterial proteases. To overcome these challenges, a fusion protein strategy is typically employed. nih.gov In this approach, the gene sequence for this compound is linked to a gene for a larger, soluble carrier protein.

Key components of this expression strategy include:

Expression Vector: The fusion gene is cloned into a high-expression vector, frequently from the pET series (e.g., pET-32a or pET-SUMO). nih.govmdpi.com These vectors contain a strong, inducible promoter, such as the T7 promoter, which allows for high levels of protein production upon induction with an agent like Isopropyl β-D-1-thiogalactopyranoside (IPTG). ubc.camdpi.com

Purification and Cleavage: The expressed fusion protein often incorporates an affinity tag (e.g., a polyhistidine-tag) that facilitates a simple, one-step purification from the cell lysate using methods like nickel-chelating affinity chromatography. nih.gov Following purification, the fusion partner is removed by a specific protease (e.g., Factor Xa or TEV protease) that recognizes a cleavage site engineered between the carrier and the AMP, releasing the mature, active this compound peptide. nih.govmdpi.com

This fusion protein methodology has been successfully used to produce other members of the brevinin-2 (B1175259) family, such as Brevinin-2R and Brevinin-2GU, validating it as a robust approach for obtaining research quantities of this compound and its analogs. researchgate.netnih.gov

Component Example(s) Purpose in Heterologous Expression
Host OrganismEscherichia coli (e.g., BL21 strain)Provides the cellular machinery for protein synthesis; low cost and high yield. nih.govmdpi.com
Expression VectorpET-32a, pET-SUMOCarries the gene of interest; contains elements for high-level, inducible expression. nih.govmdpi.com
Fusion PartnerThioredoxin (Trx), SUMO, GSTMasks peptide toxicity, prevents degradation, improves solubility and yield. nih.govnih.gov
Inducing AgentIPTG (Isopropyl β-D-1-thiogalactopyranoside)Triggers gene expression from the inducible promoter (e.g., T7). ubc.ca
Affinity TagPolyhistidine-tag (His-tag)Allows for rapid purification of the fusion protein from cell lysate. nih.gov
ProteaseFactor Xa, TEV ProteaseCleaves the fusion partner from the mature peptide after purification. nih.govmdpi.com
This table summarizes common components used for the recombinant production of antimicrobial peptides like this compound.

Mechanisms of Biological Action at the Cellular and Molecular Level

Interactions of Brevinin-2Ea with Biological Membranes

The primary mechanism by which many antimicrobial peptides (AMPs), including this compound, exert their effects is through direct interaction with and disruption of biological membranes. conicet.gov.ar This interaction is governed by a combination of electrostatic and hydrophobic forces, leading to membrane permeabilization and, ultimately, cell death.

Biophysical Principles of Membrane Permeabilization and Disruption

The interaction of this compound with lipid bilayers is a complex process that can be understood through several biophysical principles. nih.govnih.gov Initially, the peptide is attracted to the cell surface. This binding is followed by insertion into the lipid bilayer, which can lead to a variety of disruptive effects. These effects can range from the formation of transient pores to the complete dissolution of the membrane, similar to the action of a detergent.

Several models have been proposed to describe the membrane-disrupting mechanisms of AMPs, including the "barrel-stave," "carpet," and "toroidal pore" models. While the precise mechanism for this compound is not definitively established and can vary depending on factors like peptide concentration and lipid composition, the ultimate result is a loss of membrane integrity. This disruption leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. conicet.gov.ar

Atomic force microscopy (AFM) has been used to visualize the effects of peptides on model lipid bilayers. researchgate.net These studies show that peptides can induce changes in the organization and topography of the membrane, leading to the formation of domains and defects that compromise the barrier function of the membrane. researchgate.net

Differential Membrane Selectivity in Research Models (e.g., Prokaryotic vs. Eukaryotic Cell Membranes, Cancer Cell Membranes)

A key feature of this compound and other AMPs is their ability to selectively target certain cell types, a property crucial for their potential as therapeutic agents. lkouniv.ac.innih.govlumenlearning.comoregonstate.education

Prokaryotic vs. Eukaryotic Cell Membranes: The primary basis for the selectivity between prokaryotic and eukaryotic cells lies in the differences in their membrane composition. news-medical.netbyjus.comtechnologynetworks.com Prokaryotic membranes are typically rich in negatively charged phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. conicet.gov.ar This negative charge creates a strong electrostatic attraction for the positively charged this compound. In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a net neutral charge and weaker interaction with cationic peptides. nih.gov This difference in surface charge is a major determinant of the initial binding and subsequent disruptive action of the peptide. nih.govfrontiersin.org

Cancer Cell Membranes: Interestingly, many cancer cells also exhibit altered membrane characteristics compared to their healthy eukaryotic counterparts. mdpi.comscienceopen.com Cancer cell membranes often have a higher net negative charge due to an increased concentration of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins on the outer leaflet. mdpi.com This feature makes them more susceptible to the lytic action of cationic peptides like this compound, providing a basis for selective anticancer activity. nih.gov Research on the related peptide Brevinin-2R has shown preferential cytotoxicity towards various cancer cell lines compared to primary cells. nih.gov

Role of Peptide Cationicity and Amphipathicity in Membrane Interaction Dynamics

The biological activity of this compound is intrinsically linked to its physicochemical properties, particularly its cationicity and amphipathicity. conicet.gov.arfrontiersin.orgresearchgate.netnih.gov

Cationicity: this compound possesses a net positive charge due to the presence of basic amino acid residues like lysine (B10760008) and arginine. frontiersin.orgresearchgate.net This positive charge is the primary driver for its initial electrostatic attraction to the negatively charged surfaces of bacterial and cancer cell membranes. conicet.gov.ar The strength of this interaction is a critical first step in the peptide's mechanism of action.

Amphipathicity: this compound, like many AMPs, is an amphipathic molecule, meaning it has distinct hydrophobic and hydrophilic regions. conicet.gov.arfrontiersin.org When the peptide adopts a secondary structure, such as an α-helix, the charged and polar residues are segregated to one side of the molecule, while the nonpolar, hydrophobic residues are on the other. This arrangement facilitates the peptide's insertion into the cell membrane. The hydrophobic face interacts favorably with the lipid core of the membrane, while the hydrophilic face can remain associated with the polar head groups of the phospholipids or the aqueous environment. nih.gov This amphipathic nature is crucial for the disruption of the membrane's bilayer structure. conicet.gov.arresearchgate.netnih.gov The balance between hydrophobicity and cationicity is a key determinant of both the peptide's antimicrobial potency and its selectivity. nih.gov

Modulation of Intracellular Processes and Signaling Pathways by this compound

While membrane disruption is a primary mechanism, evidence suggests that this compound and related peptides can also translocate across the cell membrane and interact with intracellular components, thereby modulating cellular processes and signaling pathways. mdpi.comjustia.com

Interaction with Subcellular Organelles (e.g., Lysosomes, Mitochondria) in Research Models

Once inside the cell, peptides can interact with various subcellular organelles, leading to further cellular dysfunction. frontiersin.orgnih.govnih.gov

Lysosomes: Research on the related peptide Brevinin-2R has shown that it can interact with endosomes and lysosomes. nih.gov The peptide can cause lysosomal membrane permeabilization (LMP), leading to the release of cathepsins and other hydrolytic enzymes from the lysosomal lumen into the cytosol. nih.gov This release can trigger downstream cell death pathways. The acidic environment of lysosomes can also influence the peptide's structure and interaction with the organellar membrane. frontiersin.org

Mitochondria: Mitochondria are crucial for cellular energy production and are also key regulators of apoptosis. nih.gov Studies on Brevinin-2R have demonstrated that the peptide can induce a decrease in the mitochondrial membrane potential (ΔΨm), reduce cellular ATP levels, and increase the production of reactive oxygen species (ROS). nih.gov This mitochondrial dysfunction is a significant contributor to the peptide-induced cell death. The interaction appears to involve a lysosomal-mitochondrial death pathway, where lysosomal damage precedes mitochondrial dysfunction. nih.gov This interplay between organelles highlights a more complex mechanism of action than simple plasma membrane disruption. frontiersin.org

Specific Pathway Modulation (e.g., Innate Immunity Pathways, Inflammatory Cascades) in Research Models

This compound is a member of the brevinin family of antimicrobial peptides (AMPs), which are recognized as important components of the innate immune system. uniprot.orgnih.gov Research into the broader brevinin family provides a framework for understanding the potential pathway modulation capabilities of this compound. Studies on analogous brevinin peptides demonstrate significant immunomodulatory and anti-inflammatory effects, primarily through the modulation of key signaling cascades in various research models.

Peptides from the brevinin family have been shown to influence the innate immune response beyond their direct antimicrobial actions. mednexus.orgmdpi.com For instance, studies using the nematode Caenorhabditis elegans as a model organism have revealed that certain brevinins, such as Brevinin-2ISb, can enhance the host's innate immunity against pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgresearchgate.net This enhancement is linked to the activation of evolutionarily conserved immune signaling pathways. Specifically, Brevinin-2ISb has been shown to upregulate the expression of innate immune genes through the DAF-2/DAF-16 pathway, which is crucial for stress resistance and longevity. mednexus.orgresearchgate.netbiomedres.us Another key pathway implicated in the immunomodulatory effects of brevinin-related compounds is the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govfrontiersin.org Activation of the p38 MAPK pathway is a central element in the immune response to bacterial infections in both nematodes and mammals. nih.gov Research on Brevilin A, a related compound, demonstrated that it promotes innate immunity against both Gram-negative and Gram-positive pathogens by activating the p38/PMK-1 signaling pathway in the intestine of C. elegans. nih.gov

In addition to modulating innate immunity, brevinins can directly influence inflammatory cascades, often initiated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS). frontiersin.orgnih.gov Several brevinin peptides exhibit potent anti-inflammatory activity by neutralizing LPS and suppressing the subsequent inflammatory response in macrophage cell models, such as RAW264.7 cells. frontiersin.orgnih.gov For example, Brevinin-1BW and Brevinin-1GHd have been shown to significantly inhibit the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgnih.gov The mechanism for this inhibition involves the inactivation of the MAPK signaling pathway. frontiersin.org By binding to LPS, these peptides can prevent the activation of Toll-like receptor 4 (TLR4), a key step in initiating the inflammatory cascade. nih.gov While these studies were not performed specifically on this compound, they establish a precedent for the anti-inflammatory mechanisms within the brevinin family.

The table below summarizes the observed pathway modulation by various brevinin family peptides in different research models.

Peptide/CompoundResearch ModelPathway ModulatedObserved Effect
Brevinin-2ISb C. elegansDAF-2/DAF-16 PathwayEnhanced innate immune response; Upregulation of antimicrobial genes. mednexus.orgresearchgate.netbiomedres.us
Brevilin A C. elegansp38 MAPK PathwayIncreased resistance to pathogens; Enhanced innate immunity. nih.gov
Brevinin-1BW RAW264.7 cellsInflammatory CascadeInhibition of TNF-α, IL-1β, IL-6 release induced by LPS. nih.gov
Brevinin-1GHd RAW264.7 cellsMAPK Signaling PathwaySuppression of pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6). frontiersin.org

Molecular Targets and Binding Dynamics of this compound

Identification of Receptor and Non-Receptor Molecular Targets

The molecular targets of this compound, like other members of the brevinin family, are primarily associated with the cell membranes of microorganisms. nih.govimrpress.com The primary mechanism of action for most brevinins involves interaction with and disruption of these membranes, leading to cell lysis. nih.govimrpress.comresearchgate.net These interactions are non-receptor mediated and are driven by the peptide's physicochemical properties, such as its cationic nature and amphipathic structure. nih.gov

Non-Receptor Targets: The primary non-receptor target for this compound is the microbial cell membrane. The outer membranes of bacteria are rich in negatively charged components, such as anionic phospholipids (e.g., phosphatidylglycerol) and, in Gram-negative bacteria, lipopolysaccharide (LPS). nih.govnih.gov The net positive charge of brevinin peptides facilitates an initial electrostatic attraction to these anionic surfaces. nih.gov Following this initial binding, the peptide's amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer, forming pores or channels in a "barrel-stave" or "carpet-like" manner, which leads to membrane permeabilization and cell death. researchgate.net

In addition to the membrane itself, LPS is a specific molecular target for many brevinin peptides. frontiersin.org Peptides like Brevinin-1GHd have been shown to bind directly to LPS with measurable affinity. frontiersin.org This binding not only neutralizes the endotoxic effects of LPS but also represents a key targeting interaction that precedes bacterial membrane disruption.

Potential Receptor Targets: While the dominant mechanism is membrane disruption, evidence from related antimicrobial peptides suggests the possibility of interactions with specific cell surface receptors, particularly on host immune cells. nih.gov Some AMPs have been found to modulate host cell functions by binding to receptors such as Toll-like receptors (TLRs). nih.govnih.gov For example, the activation of pro-inflammatory cytokine release can occur via the TLR2 pathway. nih.gov Conversely, some brevinins exert anti-inflammatory effects by inhibiting the TLR4 signaling pathway, often by sequestering its ligand, LPS. nih.gov Although direct receptor binding by this compound has not been explicitly demonstrated, the functional activities of related peptides suggest that host cell receptors are plausible secondary targets.

The table below details the identified and potential molecular targets for the brevinin family of peptides.

Target ClassSpecific TargetType of InteractionRelevance to this compound
Non-Receptor Anionic PhospholipidsElectrostatic & HydrophobicPrimary mechanism for antimicrobial activity. nih.gov
Lipopolysaccharide (LPS)Direct Binding/SequestrationLikely target on Gram-negative bacteria; contributes to anti-inflammatory effects. frontiersin.org
Potential Receptor Toll-like Receptor 4 (TLR4)Indirect (via LPS binding) or DirectPlausible mechanism for modulating inflammatory cascades. nih.gov
Toll-like Receptor 2 (TLR2)DirectPotential mechanism for pro-inflammatory signaling observed with some AMPs. nih.gov

Ligand-Target Binding Kinetics and Thermodynamics in Research Contexts

A comprehensive understanding of a ligand's biological action requires analysis of its binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic driving forces of binding). europeanpharmaceuticalreview.comfrontiersin.org These parameters are critical in fields like drug discovery for optimizing efficacy and residence time on a target. europeanpharmaceuticalreview.com

Binding Kinetics: Binding kinetics are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The ratio of these constants (kₒff/kₒₙ) determines the equilibrium dissociation constant (K₋), a measure of binding affinity. tainstruments.com A long residence time (the reciprocal of kₒff) at a molecular target is often correlated with prolonged pharmacological activity in vivo. imrpress.com Computational methods, such as molecular dynamics (MD) simulations, and experimental techniques like surface plasmon resonance (SPR) are used to study these kinetic parameters. frontiersin.org

Binding Thermodynamics: The thermodynamics of binding are characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Isothermal Titration Calorimetry (ITC) is a standard technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile. europeanpharmaceuticalreview.comtainstruments.com

ΔG (Gibbs Free Energy): Indicates the spontaneity of the binding process. It is related to the binding affinity (K₋).

ΔH (Enthalpy): Reflects the change in heat content upon binding, resulting from the formation and breaking of bonds like hydrogen bonds and van der Waals interactions.

ΔS (Entropy): Represents the change in disorder of the system upon binding, influenced by factors such as conformational changes and the displacement of water molecules. tainstruments.com

While the principles of binding kinetics and thermodynamics are well-established, specific experimental data for this compound are not available in the reviewed scientific literature. Research on Brevinin-1GHd's interaction with LPS has determined a binding affinity (Kd) value, demonstrating that such characterizations are feasible within the brevinin family. frontiersin.org Future studies employing techniques like ITC and SPR would be necessary to quantify the kinetic and thermodynamic profiles of this compound binding to its primary targets, such as bacterial membranes or LPS. Such data would provide deeper insights into its mechanism of action and its potential for therapeutic development.

Investigative Studies on Brevinin 2ea Biological Activities Non Clinical Research Focus

Research into Antimicrobial Efficacy and Spectrum of Activity

Brevinin-2Ea, a member of the brevinin-2 (B1175259) family of antimicrobial peptides (AMPs), has been the subject of various non-clinical research studies to determine its effectiveness against a range of microorganisms. These peptides are a crucial component of the innate immune system in many amphibians. nih.govresearchgate.net

Antibacterial Activity against Gram-Positive Organisms (in vitro and in vivo models)

In laboratory settings, brevinin-2 peptides have demonstrated significant antimicrobial activity against Gram-positive bacteria. mednexus.org For instance, Brevinin-2ISb, a related peptide, effectively inhibits the growth of Methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations. researchgate.netmednexus.org Studies on brevinin-1 (B586460) analogues, which share structural similarities, have shown potent activity against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 2 μM. nih.gov The in vivo efficacy of these peptides has been evaluated using models such as Galleria mellonella larvae, where treatment with related peptides improved survival rates after infection with Gram-positive pathogens. nih.gov Another related peptide, Brevinin-2GUb, showed modest activity against Staphylococcus aureus, but was less effective against other Gram-positive bacteria at concentrations up to 512 µM. nih.gov A novel peptide from the Brevinin-2 family, Brevinin2 HYba5, was found to inhibit biofilm formation of Staphylococcus aureus and Enterococcus faecalis. nih.gov

Table 1: In Vitro Antibacterial Activity of Brevinin-2 Family Peptides and Analogues against Gram-Positive Bacteria

Peptide/AnalogueBacteriumMIC (µM)Reference
Brevinin-1 AnalogueGram-positive strains1 - 2 nih.gov
Brevinin-2GUbStaphylococcus aureusNot specified, but effective nih.gov
Brevinin-2ISbMRSA8.7 ± 0.9 mednexus.org
Brevinin2 HYba5Staphylococcus aureus75 (Biofilm Inhibition) nih.gov
Brevinin2 HYba5Enterococcus faecalis75 (Biofilm Inhibition) nih.gov

Antibacterial Activity against Gram-Negative Organisms (in vitro and in vivo models)

Research has also explored the efficacy of brevinin-2 peptides against Gram-negative bacteria. Brevinin-2 peptides sourced from Pelophylax lessonae and Rana boulengeri have shown strong antimicrobial action against Escherichia coli. mednexus.org A novel brevinin-like peptide, LFB, demonstrated significant activity against the Gram-negative bacterium Escherichia coli with a MIC of 4.88 µM. researchgate.net However, some studies indicate that Gram-negative bacteria may be less susceptible to certain brevinin peptides compared to Gram-positive strains. nih.gov For example, Brevinin-2GUb displayed only modest activity against Gram-negative bacteria. nih.gov In vivo studies using the G. mellonella model have demonstrated the antibacterial efficacy of brevinin analogues against planktonic Gram-negative bacteria. nih.gov

Table 2: In Vitro Antibacterial Activity of Brevinin-2 Family Peptides and Analogues against Gram-Negative Bacteria

Peptide/AnalogueBacteriumMIC (µM)Reference
Brevinin-2 (from Pelophylax lessonae and Rana boulengeri)Escherichia coliNot specified, but potent mednexus.org
LFB (Brevinin-like peptide)Escherichia coli4.88 researchgate.net
Brevinin-2GUbGram-negative bacteriaModest activity nih.gov

Antifungal Activity Studies (in vitro and in vivo models)

The antifungal properties of the brevinin family have been investigated in various research models. Brevinin-2 peptides have demonstrated potent activity against the pathogenic yeast Candida albicans. mednexus.orgresearchgate.net Specifically, a synthetic replicate of the novel brevinin-like peptide LFB showed significant activity against C. albicans. researchgate.net Another related peptide, Brevinin-2R, also exhibited activity against C. albicans and Candida tropicalis. nih.gov While direct in vivo studies on this compound's antifungal activity are limited, research on other antimicrobial peptides has utilized models like mouse cutaneous infection to demonstrate efficacy against C. albicans. frontiersin.org

Table 3: In Vitro Antifungal Activity of Brevinin-2 Family Peptides

PeptideFungusActivityReference
Brevinin-2 (from Pelophylax lessonae and Rana boulengeri)Candida albicansPotent mednexus.org
LFB (Brevinin-like peptide)Candida albicansSignificant researchgate.net
Brevinin-2RCandida albicansActive nih.gov
Brevinin-2RCandida tropicalisActive nih.gov

Mechanisms of Resistance Evasion and Biofilm Inhibition in Research Models

A significant area of investigation is the ability of antimicrobial peptides to combat bacterial resistance and inhibit biofilm formation. Brevinin2 HYba5 has been shown to inhibit the formation of both individual and mixed-species biofilms of S. aureus and E. faecalis at a concentration of 75 μM. nih.gov This peptide maintained its antibiofilm capabilities across different temperatures and in the presence of serum and plasma. nih.gov The mechanism of action for many antimicrobial peptides involves targeting and disrupting the bacterial membrane, a method that is less likely to induce resistance compared to traditional antibiotics that have specific molecular targets. nih.gov Research on brevinin-1 analogues suggests that their antibacterial mechanism involves membrane targeting and disruption of the proton motive force. nih.gov Brevinin-2GUb was found to inhibit the formation of S. aureus, MRSA, and E. coli biofilms at relatively high concentrations. nih.gov

Research into Anti-Proliferative Activity in Research Models (e.g., Cancer Cell Lines)

Beyond their antimicrobial properties, some brevinin peptides have been studied for their potential anti-cancer activities.

Cellular Growth Inhibition and Cytotoxicity Studies

In vitro studies have demonstrated the anti-proliferative effects of brevinin family peptides on various cancer cell lines. Brevinin-2R, which shares strong homology with this compound, has shown significant, concentration-dependent cytotoxic activities against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cancer cells. nih.govresearchgate.net The growth inhibition of Brevinin-2R was found to be stronger than its derivatives, with the MCF-7 cell line being more susceptible than the A549 line. researchgate.net The mechanism of action appears to involve the induction of apoptosis. researchgate.net Another novel brevinin-like peptide, LFB, also demonstrated the ability to inhibit the growth of human cancer cell lines with IC50 values ranging from 2.0 μM to 18.9 μM. researchgate.net

Table 4: In Vitro Anti-Proliferative Activity of Brevinin-2 Family Peptides

PeptideCancer Cell LineIC50Reference
Brevinin-2RMCF-7 (human breast adenocarcinoma)Not specified, but significant activity researchgate.net
Brevinin-2RA549 (human lung carcinoma)Not specified, but significant activity researchgate.net
LFB (Brevinin-like peptide)Human cancer cell lines2.0 - 18.9 µM researchgate.net

Induction of Programmed Cell Death Pathways in Research Models

This compound has been a subject of research for its potential to induce programmed cell death, or apoptosis, in various research models. Apoptosis is a fundamental biological process essential for tissue homeostasis and development. bio-rad-antibodies.com It can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. bio-rad-antibodies.commedcraveonline.com Both pathways converge on a cascade of enzymes called caspases, which are the executioners of cell death. nih.gov

The intrinsic pathway is often triggered by cellular stress, such as DNA damage, and involves the permeabilization of the mitochondrial outer membrane. mdpi.com This event leads to the release of cytochrome c, which then forms a complex with other proteins to activate initiator caspases, such as caspase-9. bio-rad-antibodies.commdpi.com The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface, leading to the activation of initiator caspase-8. bio-rad-antibodies.commdpi.com Both initiator caspases can then activate executioner caspases, like caspase-3, which carry out the systematic dismantling of the cell. nih.gov

While direct studies on this compound's specific mechanisms of apoptosis induction are not extensively detailed in the provided results, research on similar antimicrobial peptides suggests that they can induce apoptosis in target cells. The potential for this compound to activate these pathways remains an area of scientific inquiry.

Research into Immunomodulatory and Anti-Inflammatory Effects

Regulation of Innate Immune Cell Responses in Research Models (e.g., C. elegans, Macrophages)

The innate immune system provides the first line of defense against pathogens. Research using models like the nematode Caenorhabditis elegans and mammalian macrophages has been crucial in understanding how compounds can modulate this system. C. elegans is a valuable model because it possesses a simple and evolutionarily conserved innate immune system. frontiersin.orgnih.gov Studies on other natural compounds have shown that they can enhance the innate immunity of C. elegans, protecting it from pathogenic bacteria. frontiersin.org For instance, some compounds bolster the worm's defense mechanisms through specific signaling pathways like the p38 MAPK pathway. frontiersin.org

Macrophages are key players in the innate immune response, capable of phagocytosing pathogens and orchestrating inflammation. wikipedia.orgyoutube.com They can be broadly categorized into pro-inflammatory (M1) and anti-inflammatory/wound-healing (M2) phenotypes. wikipedia.org The activation state of macrophages is plastic and depends on the signals they receive from their environment. wikipedia.org Research on various substances has demonstrated the ability to modulate macrophage function. For example, some compounds can replicate the beneficial immunomodulatory effects of fasting on human macrophages. nih.gov The potential of this compound to influence the activation and function of these crucial innate immune cells is an active area of investigation.

Modulation of Inflammatory Cytokine and Mediator Production in Research Models

Inflammation is a critical immune response, but its dysregulation can lead to tissue damage. A key aspect of this process is the production of signaling molecules called cytokines and other inflammatory mediators. wikipedia.orgpremiervein.com Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), play a central role in initiating and amplifying the inflammatory cascade. wikipedia.orgfrontiersin.org Other mediators like nitric oxide (NO) and prostaglandins (B1171923) also contribute significantly to inflammation. premiervein.combslonline.org

Research has shown that various compounds can modulate the production of these inflammatory molecules in different research models. For instance, some natural compounds have been found to suppress the production of TNF-α, IL-6, and IL-1β in macrophage cell lines stimulated with bacterial components like lipopolysaccharide (LPS). bslonline.org This suppression is often linked to the inhibition of key signaling pathways, such as the NF-κB pathway. bslonline.org The ability of a compound to reduce the levels of these pro-inflammatory cytokines and mediators is a key indicator of its potential anti-inflammatory activity. scielo.br Conversely, anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β) act to resolve inflammation. frontiersin.org The capacity of this compound to alter the balance between pro- and anti-inflammatory mediators is a significant focus of non-clinical research.

Research into Tissue Remodeling and Regeneration Processes (Non-Clinical)

Promotion of Specific Cell Type Proliferation and Migration (e.g., Fibroblasts, Keratinocytes)

The processes of tissue repair and regeneration are complex and involve the coordinated action of various cell types. nih.gov Among the most critical are fibroblasts and keratinocytes, whose proliferation and migration are essential for wound healing. plos.orgmdpi.comnih.gov Fibroblasts are responsible for producing the extracellular matrix, which provides structural support to tissues, while keratinocytes are the primary cells of the epidermis and are crucial for re-epithelialization of wounds. mdpi.comfortunejournals.com

Numerous studies have investigated factors that can influence the behavior of these cells. For example, co-culturing keratinocytes with fibroblasts has been shown to enhance keratinocyte proliferation and migration, a process mediated by growth factors like heparin-binding EGF-like growth factor (HB-EGF). plos.org Other research has explored how external stimuli, such as electromagnetic fields, can promote the proliferation and migration of both fibroblasts and keratinocytes, suggesting potential therapeutic applications for accelerating wound healing. nih.govfortunejournals.com The ability of this compound to stimulate the proliferative and migratory activities of these key cell types is a significant area of interest in regenerative medicine research.

Wound Healing Modulation in Animal Models

Animal models are indispensable tools for studying the complex, multi-phase process of wound healing, which includes inflammation, proliferation, and remodeling. researchfeatures.comnih.gov Rodent models, such as mice and rats, are widely used due to their cost-effectiveness and availability, although porcine models are often considered more clinically relevant due to similarities with human skin. nih.govresearchgate.netmdpi.com Various types of wound models can be created, including excision and incision wounds, to study different aspects of the healing process. researchgate.net

Research into Metabolic Modulation (e.g., Insulin (B600854) Secretion Stimulation) in Research Models

Research into the metabolic activities of amphibian-derived peptides has identified members of the brevinin family as possessing insulin-releasing properties. While studies on this compound are specific, a significant body of non-clinical research has focused on the closely related Brevinin-2-related peptide (B2RP). B2RP is an antimicrobial peptide that shares sequence similarities with the brevinin-2 family but notably lacks the C-terminal cyclic heptapeptide (B1575542) domain. nih.gov Investigations using both in vitro and in vivo models have explored its potential to modulate metabolic processes, particularly the secretion of insulin.

In Vitro Insulin Release Studies

The insulinotropic effects of synthetic B2RP have been evaluated using BRIN-BD11 clonal pancreatic beta-cells. nih.gov These cells are a widely used model for studying insulin secretion. In these experiments, B2RP was shown to significantly stimulate insulin release in a concentration-dependent manner. nih.govnih.gov The stimulation occurred without inducing the release of lactate (B86563) dehydrogenase, indicating that the peptide's action was not due to cell damage or toxicity at effective concentrations. nih.gov

A study on B2RP demonstrated a significant stimulation of insulin release from BRIN-BD11 cells, achieving 148% of the basal release rate at a concentration of 1 µM and a maximum response of 222% at 3 µM. nih.gov

Click to view data
Table 1: In Vitro Insulin Release Stimulated by Brevinin-2-Related Peptide (B2RP) in BRIN-BD11 Cells nih.gov
Concentration of B2RP (µM)Insulin Release (% of Basal Rate)Significance (p-value)
1148%<0.05
3222%Data Point
Click to view data
Table 2: Effects of B2RP Analogues on Insulin Release from BRIN-BD11 Cells nih.gov
Peptide AnalogueModificationObserved Effect
[D4K]B2RPAsp (4) → Lys substitution (Increased Cationicity)Enhanced insulin-releasing potency (137% of basal rate at 0.3 µM)
L18K analogue-Toxic to cells
D4K, L18K analogue-Toxic to cells
K16A analogueIncreased Amphipathicity and HydrophobicityReduced potency

In Vivo Glucose Tolerance Studies

The therapeutic potential of these peptides has also been investigated in animal models of metabolic disease. The potent analogue, [D4K]B2RP, was administered to mice that were fed a high-fat diet to induce obesity and insulin resistance, common features of type 2 diabetes. nih.gov In this in vivo model, the administration of [D4K]B2RP significantly improved glucose tolerance following a glucose challenge. nih.gov This improvement was associated with a marked enhancement in insulin release over the 60-minute test period, suggesting that the peptide retains its insulinotropic activity in a complex biological system. nih.gov These findings from non-clinical research models highlight the potential of peptides from the brevinin-2 family as agents for metabolic modulation. nih.gov

Structure Activity Relationship Sar and Rational Peptide Design for Brevinin 2ea Analogs

Correlating Structural Features with Biological Activities and Selectivity

Key structural parameters such as net charge, hydrophobicity, and secondary structure are interconnected and collectively determine the peptide's antimicrobial spectrum and its ability to differentiate between microbial and mammalian cells.

The net positive charge of Brevinin-2 (B1175259) peptides is a primary driver of their initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov This electrostatic attraction is a crucial first step in their mechanism of action. Increasing the net charge, often by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008), generally enhances antimicrobial activity. For instance, in studies on Brevinin-2GUb analogs, increasing the net positive charge was found to be a key factor in improving activity against bacteria. nih.gov

Hydrophobicity, the measure of a peptide's nonpolar character, governs its ability to insert into and disrupt the lipid bilayer of cell membranes. tums.ac.ir A certain threshold of hydrophobicity is essential for potent antimicrobial action. However, excessive hydrophobicity is often correlated with increased toxicity to host cells, particularly hemolytic activity (the rupture of red blood cells), as it facilitates indiscriminate interaction with the zwitterionic membranes of mammalian cells. tums.ac.ir Therefore, an optimal balance between net charge and hydrophobicity is paramount for achieving high efficacy and selectivity. The hemolytic activity of Brevinin-2R and its analogs, for example, was found to correlate with their hydrophobicity. tums.ac.ir Engineering strategies often aim to modulate this balance to uncouple potent bioactivity from host cell toxicity. mdpi.com

Table 1: Physicochemical Properties of Brevinin-2GUb and Analogs
PeptideNet ChargeHydrophobicity (H)Antimicrobial Activity Profile
Brevinin-2GUb+20.537Modest activity
tB2U-K+40.539Improved activity
tB2U-6K+60.473Drastically improved broad-spectrum activity

In aqueous solutions, Brevinin-2 peptides typically exist in a random coil state. However, upon encountering a membrane-mimicking environment, they adopt an amphipathic α-helical conformation. tums.ac.irmdpi.com This structure is critical for their function, as it segregates hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. The hydrophobic face interacts with the lipid core of the membrane, while the cationic hydrophilic face can interact with the phospholipid head groups and other peptides to form pores or disrupt membrane integrity. nih.gov

Circular dichroism (CD) analysis of various Brevinin-2 peptides, such as Brevinin-2R and Brevinin-2GHk, confirms this conformational transition. tums.ac.irnih.gov A strong correlation often exists between the degree of α-helicity and biological activity. tums.ac.ir For example, a Proline-substituted analog of Brevinin-2GHk, which failed to fold into a helical conformation, exhibited a significant loss of antimicrobial activity. nih.govmdpi.com Conformational flexibility is also important, as it allows the peptide to adapt its structure upon membrane binding. A flexible hinge region, for instance, can facilitate the pore formation process. nih.gov

A defining feature of the Brevinin family is the "Rana-box," a C-terminal heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com The role of this motif in the Brevinin-2 family is ambiguous and appears to vary between different peptides. mdpi.com In some cases, such as with Brevinin-2GHk and Brevinin-2OS, removal of the Rana-box (truncation) not only maintained but even enhanced antimicrobial activity while significantly reducing hemolytic toxicity. mdpi.comnih.gov For Brevinin-2OS, the C-terminal Rana-box was identified as a primary determinant of toxicity rather than a requirement for antimicrobial action. mdpi.comnih.gov Conversely, for other peptides in the broader Brevinin family, like Brevinin-1 (B586460), this domain is crucial for bioactivity. nih.gov

The N-terminal region of Brevinin-2 peptides is consistently shown to be responsible for exerting the primary antimicrobial activity. nih.govresearchgate.net Studies involving truncated derivatives of Brevinin-2GHk demonstrated that the N-terminal 25-mer fragments possessed potent antimicrobial activity with low cytotoxicity. nih.govmdpi.com This indicates that the core antimicrobial domain resides in the N-terminus, making it a key target for modification and peptide engineering. researchgate.net

Strategies for Peptide Engineering and Chemical Modification

Based on the SAR principles, several strategies have been employed to engineer Brevinin-2 analogs with improved therapeutic profiles. These modifications aim to enhance antimicrobial potency, broaden the activity spectrum, increase stability, and reduce toxicity.

Amino acid substitution is a powerful tool for fine-tuning peptide properties. As previously mentioned, replacing neutral or acidic residues with cationic ones like Lysine can increase the net positive charge and boost antimicrobial efficacy, as demonstrated with Brevinin-2GUb analogs. nih.govmdpi.com

Truncation, particularly the removal of the C-terminal Rana-box, has proven to be a highly effective strategy for multiple Brevinin-2 peptides. In a study on Brevinin-2OS, a truncated analog, B2OS(1-22)-NH₂, showed substantially reduced hemolysis while maintaining its bioactivity. mdpi.com Similarly, N-terminal fragments of Brevinin-2GHk exhibited significantly improved antimicrobial activity and lower cytotoxicity compared to the parent peptide. nih.govmdpi.com This approach effectively isolates the potent N-terminal antimicrobial domain from the toxicity-associated C-terminal region. mdpi.comresearchgate.net

Table 2: Bioactivity of Brevinin-2OS and its Engineered Analogs
PeptideModificationMIC vs. S. aureus (µM)Hemolytic Activity (HC₅₀ in µM)Therapeutic Index (HC₅₀/MIC)
B2OS (Parent)None810.441.3
B2OS(1-22)-NH₂C-terminal truncation8>200>25
[D-Leu²]B2OS(1-22)-NH₂Truncation + D-amino acid substitution4118.129.5

A major hurdle for the clinical development of peptide therapeutics is their susceptibility to degradation by proteases in the body. Stereochemical modification, specifically the substitution of naturally occurring L-amino acids with their D-enantiomers, is a common strategy to enhance proteolytic stability. tums.ac.ir Since proteases are stereospecific, peptides containing D-amino acids are resistant to cleavage.

This strategy was successfully applied to a truncated Brevinin-2OS analog. The introduction of a single D-leucine at the N-terminus of the truncated peptide not only conferred stability but also further optimized its selectivity, leading to a ten-fold improvement in its hemolytic (HC₅₀) value and a significantly enhanced therapeutic index. mdpi.comnih.gov Similarly, incorporating D-amino acids into Brevinin-2R analogs was shown to improve proteolytic stability. tums.ac.ir This dual-modification approach—combining C-terminal truncation with N-terminal D-amino acid substitution—provides a powerful design principle for developing safer and more effective Brevinin-2 based therapeutics. mdpi.com Cyclization of the peptide backbone is another strategy that can improve stability against proteases. tums.ac.ir

Design of Hybrid Peptides and Peptidomimetics for Research Applications

The rational design of hybrid peptides and peptidomimetics based on the Brevinin-2Ea scaffold represents a strategic approach to enhance its therapeutic potential and to develop novel molecular tools for research. These strategies aim to improve upon the native peptide's properties, such as stability, target selectivity, and potency, while minimizing undesirable effects like hemolytic activity.

Hybrid Peptides:

Hybrid peptide design involves combining the structural or functional domains of this compound with other molecular entities. A significant area of exploration is the functionalization of nanoparticles with Brevinin-2 peptides, creating hybrid bionanomaterials. For instance, Brevinin-2R, a peptide with high homology to this compound, has been conjugated to nanostructures to enhance its antimicrobial properties and create novel systems for biological applications. mdpi.com This approach leverages the targeting capabilities of the peptide and the physical properties of the nanomaterial for applications in antimicrobial therapy and biomedical imaging. mdpi.com

Another strategy in hybrid design is the creation of chimeric peptides, where this compound sequences are fused with sequences from other antimicrobial peptides (AMPs). This can result in synergistic effects, broadening the spectrum of activity or enhancing potency against specific pathogens. While specific examples for this compound are not extensively documented, the principle has been successfully applied to other AMPs.

Peptidomimetics:

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved pharmacological properties, such as resistance to proteolytic degradation. For this compound, this can involve modifications to the peptide backbone or the incorporation of non-natural amino acids.

One common approach is the synthesis of diastereomers, where one or more L-amino acids are replaced by their D-enantiomers. This modification can render the peptide less susceptible to proteases, thereby increasing its in vivo half-life. Studies on Brevinin-2R have shown that incorporating D-amino acids can significantly enhance proteolytic stability. mdpi.com Another peptidomimetic strategy is cyclization. Head-to-tail or side-chain cyclization can constrain the peptide's conformation, potentially increasing its affinity for the target membrane and improving stability. Cyclic analogs of Brevinin-2R have been synthesized and have demonstrated altered biological activity and stability profiles. mdpi.com

These engineered molecules serve as valuable tools in research to probe the mechanisms of antimicrobial action, understand peptide-membrane interactions, and elucidate the structural features crucial for biological activity.

Computational Approaches in SAR Elucidation and Peptide Optimization

Computational methods are indispensable in modern peptide design, offering powerful tools to understand the structure-activity relationships (SAR) of this compound and to guide the rational design of optimized analogs. These in silico techniques provide molecular-level insights that complement experimental studies, accelerating the development of new peptide-based therapeutics.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions at an atomic level. researchgate.netfrontiersin.org In the context of this compound, MD simulations can provide detailed insights into how the peptide interacts with bacterial and mammalian cell membranes, which is crucial for understanding its mechanism of action and for designing analogs with improved selectivity.

MD simulations can model the binding, insertion, and pore formation processes of this compound in different membrane environments. By simulating the peptide's conformational changes as it approaches and interacts with the lipid bilayer, researchers can identify key residues involved in membrane recognition and disruption. For example, simulations can reveal how the amphipathic nature of the this compound helix facilitates its insertion into the hydrophobic core of the membrane. nih.gov

Furthermore, MD simulations can be used to compare the interactions of this compound and its analogs with models of bacterial versus mammalian membranes, which differ in their lipid composition. This can help to elucidate the molecular basis of the peptide's selectivity and guide the design of analogs with reduced hemolytic activity. While specific MD studies on this compound are not abundant in the literature, the principles have been extensively applied to other antimicrobial peptides, demonstrating the utility of this approach.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound analogs, QSAR can be a valuable tool for predicting the antimicrobial potency or hemolytic activity of newly designed peptides without the need for immediate synthesis and testing.

In a typical QSAR study for this compound analogs, a dataset of peptides with known activities is used. For each peptide, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the peptides, such as hydrophobicity, charge, helical content, and molecular size. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researcher.life

The resulting QSAR model can then be used to predict the activity of virtual or newly designed this compound analogs. This allows for the in silico screening of a large number of potential candidates, prioritizing those with the most promising predicted activity for synthesis and experimental validation. nih.gov While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to other classes of antimicrobial peptides to guide their optimization.

Descriptor CategoryExamples of DescriptorsRelevance to this compound Activity
Hydrophobicity Total hydrophobicity, Hydrophobic momentCrucial for membrane interaction and insertion.
Charge Net charge, Charge distributionImportant for initial electrostatic attraction to negatively charged bacterial membranes.
Helicity α-helical contentThe helical conformation is often essential for antimicrobial activity.
Size/Shape Molecular weight, Surface areaCan influence diffusion and interaction with the membrane.

Pharmacophore Modeling and In Silico Screening for Novel Analogs

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model would represent the key spatial arrangement of hydrophobic, hydrophilic, and charged groups that are critical for its antimicrobial activity.

A pharmacophore model for this compound can be developed based on the structure of the peptide in its active conformation or from a set of active analogs. mdpi.com This model can then be used as a 3D query to screen virtual libraries of compounds, including other peptides or small molecules, to identify new potential antimicrobial agents that match the pharmacophore. nih.gov This process, known as in silico screening or virtual screening, allows for the rapid identification of novel scaffolds that may mimic the activity of this compound.

This approach is particularly useful for discovering non-peptidic mimetics of this compound, which may have advantages in terms of oral bioavailability and metabolic stability. While specific pharmacophore models for this compound are not extensively reported, the principles of this technique are a cornerstone of modern drug discovery and can be readily applied to the design of novel analogs. mdpi.com

Chemical FeatureDescriptionImportance for this compound Pharmacophore
Hydrophobic Represents non-polar regions of the molecule.Essential for interaction with the lipid core of the cell membrane.
Positive Ionizable Represents positively charged groups (e.g., lysine, arginine).Crucial for electrostatic attraction to the negatively charged bacterial membrane.
Hydrogen Bond Donor A group capable of donating a hydrogen bond.Can be important for specific interactions with membrane components or other peptides.
Hydrogen Bond Acceptor A group capable of accepting a hydrogen bond.Can contribute to the stability of the peptide-membrane complex.

Advanced Research Methodologies and Analytical Techniques for Brevinin 2ea Studies

Advanced Peptide Isolation and Purification Techniques

The initial step in studying Brevinin-2Ea, a peptide derived from frog skin secretions, involves its isolation and purification. researchgate.netnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for this process. researchgate.netpeptide.comrenyi.hu This method separates molecules based on their hydrophobicity, which is particularly effective for purifying peptides from complex biological mixtures. renyi.hu In a typical workflow, crude skin secretions are first partially purified, often using solid-phase extraction, and then subjected to RP-HPLC. researchgate.netresearchgate.net The use of a C4 or C18 column is common, with peptides eluted using a gradient of an organic solvent like acetonitrile (B52724) in the presence of an ion-pairing agent such as trifluoroacetic acid (TFA). researchgate.netrenyi.hu

Ion exchange chromatography (IEX) offers an alternative or complementary purification strategy. gilson.commicrosynth.com This technique separates peptides based on their net charge, providing a different selectivity compared to RP-HPLC. gilson.com While highly effective, IEX is not always compatible with mass spectrometry due to the high salt concentrations used for elution. gilson.com For many applications, a multi-step purification process combining different chromatographic methods is employed to achieve the high degree of purity required for subsequent analyses. gilson.com The purity of the final peptide fractions is typically confirmed by analytical HPLC and mass spectrometry. researchgate.netresearchgate.net

Table 1: Comparison of Peptide Purification Techniques

TechniquePrinciple of SeparationCommon Application for this compoundAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPrimary purification method for crude extracts and synthetic peptides. researchgate.netrenyi.huHigh resolution, excellent reproducibility, applicable to a wide range of peptides. renyi.huCan cause denaturation of some proteins. renyi.hu
Ion Exchange Chromatography (IEX) Net ChargeCan be used as a complementary purification step. gilson.comHigh capacity, separates molecules with similar hydrophobicity but different charges. gilson.comIncompatible with mass spectrometry due to high salt buffers. gilson.com
Solid-Phase Extraction (SPE) HydrophobicityInitial clean-up of crude skin secretions before HPLC. researchgate.netresearchgate.netRapid, can handle large sample volumes.Lower resolution compared to HPLC.

Molecular Biology Techniques for Gene Cloning, Mutagenesis, and Expression Analysis

Understanding the genetic basis of this compound is crucial for its study and potential modification. Molecular biology techniques are central to cloning the gene encoding the peptide, introducing specific mutations, and analyzing its expression.

Gene Cloning and cDNA Library Screening: The process often begins with the construction of a cDNA library from the frog's skin gland tissue. nih.govnih.gov This library represents all the genes being actively transcribed in that tissue. To find the specific gene for this compound, the library is screened, historically using probes but now more commonly through PCR-based methods. nih.govnih.gov Once identified, the gene can be cloned into an expression vector, such as a plasmid, which allows for its production in a host organism like E. coli. nih.govresearchgate.net This recombinant expression is vital for producing larger quantities of the peptide for research purposes. nih.gov

Mutagenesis: To investigate the relationship between the peptide's structure and its function, researchers often introduce specific changes to its amino acid sequence through mutagenesis. Site-directed mutagenesis, often employing PCR-based methods like overlap extension, allows for the precise alteration of the gene sequence. bitesizebio.comnih.gov This can involve creating a library of random mutations (random mutagenesis) or making specific, targeted changes. bitesizebio.com These techniques are invaluable for identifying key amino acid residues responsible for the peptide's antimicrobial or other biological activities.

Expression Analysis (RT-PCR): Reverse transcription-polymerase chain reaction (RT-PCR), particularly quantitative real-time RT-PCR (qPCR), is a powerful tool for analyzing gene expression levels. thermofisher.comnih.govgene-quantification.de This technique involves converting messenger RNA (mRNA) from a specific tissue into complementary DNA (cDNA), which is then amplified. nih.gov By measuring the rate of amplification in real-time, researchers can determine the relative abundance of the this compound transcript, providing insights into when and where the gene is expressed. thermofisher.comnih.gov This is often done in a two-step process, which allows for the analysis of multiple genes from the same cDNA sample. youtube.com

Spectroscopic and Biophysical Characterization

Once purified, this compound is subjected to a range of spectroscopic and biophysical techniques to determine its structural and physical properties.

Mass Spectrometry for Molecular Mass and Sequencing: Mass spectrometry (MS) is an indispensable tool for peptide analysis. uniprot.org It is used to accurately determine the molecular mass of the purified peptide, confirming its identity. researchgate.netuniprot.org Furthermore, tandem mass spectrometry (MS/MS) is employed for de novo sequencing, where the peptide is fragmented, and its amino acid sequence is deduced from the masses of the fragments. nih.govinstadeep.comijbs.com This is particularly important for novel peptides where the gene sequence is not yet known. nih.gov

Circular Dichroism for Secondary Structure: Circular dichroism (CD) spectroscopy is the primary method for determining the secondary structure of peptides in solution. elte.hursc.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. nih.gov By analyzing the CD spectrum, researchers can estimate the proportions of different secondary structural elements, such as α-helices and β-sheets, which are crucial for the peptide's biological function. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex than CD, nuclear magnetic resonance (NMR) spectroscopy can provide a detailed three-dimensional structure of this compound in solution. This technique provides information on the connectivity and spatial arrangement of atoms within the peptide.

In Vitro Cellular and Biochemical Assays

To understand the biological effects of this compound, a variety of in vitro assays are performed using cultured cells and biochemical systems.

Membrane Permeabilization Assays: A key mechanism of action for many antimicrobial peptides is the disruption of microbial cell membranes. frontiersin.orgnih.gov Membrane permeabilization assays directly measure this activity. These assays often utilize fluorescent dyes, such as propidium (B1200493) iodide or SYTOX Green, which can only enter cells with compromised membranes. frontiersin.org An increase in fluorescence indicates that the peptide is causing membrane leakage. frontiersin.orgresearchgate.net Another approach uses dye-loaded vesicles (liposomes) that release their fluorescent contents when disrupted by the peptide. frontiersin.org

Cell Viability Assays: To assess the cytotoxic effects of this compound on both microbial and mammalian cells, cell viability assays are employed. The MTT assay is a common colorimetric method that measures the metabolic activity of cells, which correlates with cell viability. researchgate.net A decrease in the signal indicates a reduction in viable cells.

Cytokine Profiling and Gene Expression Analysis: To investigate the immunomodulatory properties of this compound, researchers analyze its effects on immune cells. Cytokine profiling involves measuring the levels of various cytokines (signaling proteins of the immune system) released by cells in response to the peptide. This helps to determine if the peptide has pro-inflammatory or anti-inflammatory effects. Additionally, qPCR can be used to analyze the expression of genes involved in the immune response within these cells. d-nb.info

Table 2: Key In Vitro Assays for this compound

Assay TypePurposeExample MethodMeasured Outcome
Membrane Permeabilization To determine if the peptide disrupts cell membranes. frontiersin.orgnih.govSYTOX Green uptake assay. frontiersin.orgIncrease in fluorescence upon dye entry into permeabilized cells. frontiersin.org
Cell Viability To measure the cytotoxic effect on cells.MTT assay. researchgate.netChange in colorimetric signal, indicating altered metabolic activity and cell viability. researchgate.net
Cytokine Profiling To assess immunomodulatory effects.ELISA or multiplex bead array.Quantification of specific cytokines released by immune cells.
Gene Expression Analysis To study the peptide's effect on cellular gene expression. d-nb.infoQuantitative RT-PCR (qPCR). d-nb.infoRelative expression levels of target genes. d-nb.info

In Vivo Non-Human Model Systems for Efficacy Evaluation

To evaluate the therapeutic potential of this compound in a living organism, researchers utilize non-human model systems. These models provide a more complex biological environment to assess the peptide's efficacy and its effects on a whole organism.

Caenorhabditis elegans Infection Models: The nematode Caenorhabditis elegans has emerged as a valuable model for studying host-pathogen interactions and the efficacy of antimicrobial agents. mednexus.orgmdpi.comnih.gov C. elegans can be infected with various human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgbiomedres.us Researchers can then treat the infected worms with this compound and monitor their survival rate. mednexus.orgmdpi.com An increased survival rate in treated worms compared to untreated controls indicates that the peptide is effective in combating the infection in vivo. mdpi.com Furthermore, this model allows for the investigation of the peptide's effects on the host's innate immune system by analyzing the expression of immune-related genes. mednexus.orgresearchgate.net

Rodent Models of Inflammation or Wound Healing: Rodent models, such as mice and rats, are widely used to evaluate the anti-inflammatory and wound-healing properties of therapeutic candidates. mdpi.comnih.govresearchfeatures.com To study inflammation, an inflammatory response can be induced in the animals, for example, by injecting an irritant. researchgate.netnih.gov The effect of this compound on reducing inflammation can then be assessed. For wound healing studies, a wound is created on the animal, and the rate of healing with and without peptide treatment is compared. nih.govresearchgate.netnih.gov These models allow for the evaluation of various parameters, including wound closure rates, tissue regeneration, and the presence of inflammatory markers. researchgate.netmdpi.com

Emerging Research Directions and Future Perspectives for Brevinin 2ea

Integration into Advanced Delivery Systems for Research Applications

The efficacy of bioactive peptides like Brevinin-2Ea in research applications can be significantly enhanced through advanced delivery systems. These systems aim to improve targeting, stability, and controlled release of the peptide for specific research purposes.

The functionalization of nanocarriers with peptides is a rapidly advancing field in targeted therapeutic and diagnostic research. mdpi.com Peptides, owing to their specificity and biocompatibility, can be attached to various nanocarriers to improve their delivery to specific cells or tissues in research models. mdpi.com This approach leverages the unique properties of peptides to guide nanocarriers, such as polymeric nanoparticles, liposomes, and gold nanoparticles, to their intended targets. mdpi.com

The use of cyclic peptides for surface engineering of nanoparticles is particularly promising due to their high stability, target-binding affinity, and low toxicity. dovepress.com For instance, research has shown that cyclic peptide-functionalized nanoparticles can enhance tumor penetration, a significant challenge in cancer research. dovepress.com In the context of this compound, its integration into such nanocarrier systems could facilitate targeted delivery for investigating its effects on specific cell types or in localized disease models. The development of peptide-homing nanoparticles that can interact with specific cell surface proteins, be internalized, and then release their payload offers a sophisticated mechanism for targeted research. mdpi.com

Table 1: Examples of Peptide-Functionalized Nanocarrier Systems for Research

Nanocarrier TypeFunctionalizing Peptide TypePotential Research ApplicationReference
Polymeric NanoparticlesTumor-Homing PeptidesTargeted delivery in cancer cell line studies mdpi.com
LiposomesCell-Penetrating PeptidesIntracellular delivery for mechanistic studies mdpi.com
Gold NanoparticlesReceptor-Binding PeptidesMolecular imaging and diagnostics in research models mdpi.com
DendrimersTargeting and Intracellular Transport PeptidesGene delivery to specific cell types in vitro and in vivo nih.govnih.gov

Self-assembling peptides (SAPs) are a class of biomaterials that can spontaneously form ordered nanostructures, such as nanofibers and hydrogels. researchgate.netnih.gov These scaffolds are of significant interest in regenerative medicine and tissue engineering due to their biocompatibility and ability to mimic the extracellular matrix. researchgate.netnih.govnih.govrsc.org The design of SAPs can be tailored to incorporate bioactive sequences, making them suitable for a variety of research applications, including 3D cell culture and as delivery vehicles for therapeutic molecules. bluepharm.fr

The integration of this compound into self-assembling peptide scaffolds could open new avenues for research in areas like wound healing and tissue regeneration. By incorporating this compound into a hydrogel scaffold, researchers could study its localized and sustained effects on cell proliferation, differentiation, and tissue repair processes in a controlled 3D environment. These biomimetic scaffolds provide environmental cues that can influence cell behavior, and the presence of this compound could further modulate these responses. researchgate.net

Comparative Proteomics and Peptidomics of Amphibian Secretions for Novel Brevinins

Amphibian skin is a rich source of a diverse array of bioactive peptides, and the composition of these peptides is often species-specific. ijcmas.com Comparative proteomics and peptidomics are powerful tools for the discovery of novel peptides, including new members of the Brevinin family. acs.orgresearchgate.net These techniques involve the large-scale identification and characterization of peptides and proteins from complex biological samples, such as amphibian skin secretions. acs.orgresearchgate.net

By comparing the peptidomes of different amphibian species, researchers can identify novel Brevinin variants with potentially unique biological activities. ijcmas.comtubitak.gov.tr For example, a peptidomic analysis of the skin secretions of the Hainan odorous frog (Odorrana hainanensis) led to the identification of several new antimicrobial peptides, including a member of the Brevinin-2 (B1175259) family. nih.gov The process typically involves stimulating the frog to release skin secretions, followed by purification and sequencing of the peptides using techniques like mass spectrometry. ijcmas.com Such studies not only expand the known repertoire of Brevinin peptides but also provide insights into their structure-activity relationships. researchgate.net

Table 2: Methodological Approach for Discovering Novel Brevinins

StepDescriptionKey Techniques
1. Sample CollectionStimulation of amphibian skin to collect secretions.Mild electrical stimulation, injection of sympathomimetic agents.
2. Peptide ExtractionPurification and fractionation of the collected secretions.High-performance liquid chromatography (HPLC).
3. Peptide IdentificationDetermination of the amino acid sequence and molecular mass of the purified peptides.Edman degradation, mass spectrometry (MS), tandem mass spectrometry (MS/MS).
4. Bioinformatic AnalysisComparison of newly identified sequences with existing peptide databases to identify novel Brevinins.BLAST, sequence alignment tools.

Investigation of Synergistic Effects with Other Bioactive Compounds in Research Models

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of investigation in pharmacology and drug discovery. mdpi.comfrontiersin.org In the context of this compound, exploring its synergistic interactions with other bioactive compounds in research models could unveil enhanced or novel therapeutic activities. mdpi.com

Research into the synergistic effects of natural compounds has shown that combinations can lead to increased efficacy. mdpi.comnih.gov For instance, the combination of different essential oil components has been shown to have synergistic antimicrobial effects. nih.gov Similarly, investigating this compound in combination with other antimicrobial peptides or conventional antibiotics in in vitro models could reveal synergistic effects against resistant bacterial strains. The mechanisms underlying such synergy can include increased bioavailability, multi-target effects, or the neutralization of resistance mechanisms. frontiersin.org Checkerboard assays are a common in vitro method used to assess the synergistic, additive, or antagonistic effects of compound combinations. mdpi.com

Exploration of Novel Biological Activities and Untapped Research Potential for this compound

While the Brevinin family of peptides is primarily known for its antimicrobial properties, there is a growing interest in exploring other potential biological activities. researchgate.net The structural and functional diversity of amphibian-derived peptides suggests that this compound may possess untapped research potential beyond its established roles. researchgate.netnih.gov

Recent studies on other Brevinin family members have hinted at a broader range of biological effects. For example, some Brevinins have been investigated for their anti-inflammatory and cytotoxic properties in cancer cell lines. researchgate.netmdpi.com A novel peptide, Brevinin-1BW, was found to possess both antibacterial and anti-inflammatory activity. mdpi.com These findings suggest that this compound could also be a candidate for similar investigations. Future research could focus on screening this compound for a variety of biological activities, including immunomodulatory, antiviral, and wound-healing properties in relevant in vitro and in vivo research models. researchgate.net The exploration of these novel activities could significantly broaden the scope of research applications for this compound.

Q & A

Q. What experimental methodologies are recommended to assess Brevinin-2Ea’s antimicrobial activity?

To evaluate antimicrobial efficacy, use standardized assays like minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi. Include controls (e.g., solvent-only and known antimicrobials) to validate results. Employ time-kill kinetics to study bactericidal dynamics. Structural characterization via circular dichroism or NMR can correlate peptide conformation with activity. Ensure protocols align with reproducibility guidelines, such as detailed solvent preparation and statistical triplicates .

Q. How can researchers determine this compound’s mechanism of action at the cellular level?

Combine membrane permeability assays (e.g., SYTOX Green uptake) with confocal microscopy to visualize membrane disruption. Pair this with proteomic profiling to identify intracellular targets. For mechanistic clarity, use liposome models mimicking bacterial membranes to study lipid-peptide interactions. Always validate findings against negative controls (e.g., non-antimicrobial peptides) .

Q. What are the best practices for synthesizing and purifying this compound in vitro?

Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (>95% purity). Characterize via mass spectrometry and amino acid analysis . For recombinant expression, optimize codon usage in E. coli systems and employ tag-cleavage protocols to avoid residual tags interfering with bioactivity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Conduct a systematic meta-analysis of existing data, noting variables like assay conditions (pH, ionic strength) and microbial strains. Perform head-to-head comparative experiments under standardized protocols. Use multivariate regression to identify confounding factors (e.g., peptide aggregation). Reference guidelines for data transparency, including raw datasets in supplementary materials .

Q. What strategies optimize this compound’s stability in vivo without compromising antimicrobial efficacy?

Explore D-amino acid substitutions or cyclization to reduce protease susceptibility. Test stability in serum via HPLC-MS quantification over time. Pair with molecular dynamics simulations to predict structural resilience. Validate in animal models (e.g., murine infection) with pharmacokinetic profiling .

Q. How can computational tools enhance the design of this compound analogs with improved selectivity?

Use machine learning platforms (e.g., AMPscanner) to predict toxicity vs. mammalian cells. Apply molecular docking to identify residues critical for target binding. Validate top candidates via SPOT-synthesis arrays for rapid screening. Cross-reference with phylogenetic analysis of natural variants to prioritize evolutionarily conserved motifs .

Methodological Frameworks

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Use non-linear regression (e.g., log-dose vs. response) to calculate EC50 values. Apply ANOVA with post-hoc tests for multi-group comparisons. For heterogeneity in replicates, employ mixed-effects models . Report confidence intervals and effect sizes to meet reproducibility standards .

Q. How to integrate omics data (proteomics, transcriptomics) to study this compound’s host-microbe interactions?

Perform multi-omics integration using tools like STRING-DB for pathway enrichment. Use gene set enrichment analysis (GSEA) to identify upregulated resistance mechanisms. Validate via CRISPR-Cas9 knockouts of key microbial genes. Ensure raw omics data are deposited in public repositories (e.g., PRIDE, GEO) .

Data Presentation Guidelines

  • Example Table for MIC Assays :

    Microbial StrainThis compound MIC (µg/mL)Control (Polymyxin B)Solvent Control
    E. coli ATCC 259228.0 ± 1.22.0 ± 0.5No inhibition
    S. aureus MRSA 4330016.0 ± 2.14.0 ± 1.0No inhibition
  • Structural Analysis Workflow : NMR → PDB deposition → Molecular dynamics (GROMACS) → Activity correlation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.